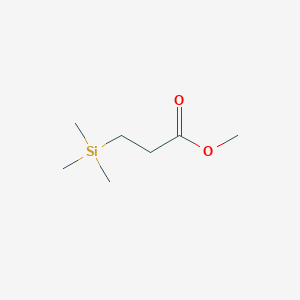

methyl 3-trimethylsilylpropanoate

Description

Methyl 3-trimethylsilylpropanoate, also known as sodium 3-trimethylsilylpropanoate (TSP), is a silicon-containing organic compound with the molecular formula C₆H₁₄O₂Si and a molecular weight of 146.26 g/mol . It is widely utilized as an internal standard in nuclear magnetic resonance (NMR) spectroscopy, particularly for metabolite identification and quantification in biological assays . The deuterated form, TSP-d₄ (sodium [2,2,3,3-d₄]3-trimethylsilylpropanoate), is often preferred to avoid peak overlap in aliphatic regions of NMR spectra .

Key properties include:

- High solubility in aqueous buffers (e.g., 50 mM ammonium bicarbonate, pH 8.0) .

- Chemical stability under physiological pH conditions, though less robust than DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) in low-pH or high-protein environments .

- Cost-effectiveness compared to deuterated DSS, making it a practical choice for large-scale studies .

Properties

CAS No. |

18296-04-3 |

|---|---|

Molecular Formula |

C7H16O2Si |

Molecular Weight |

160.29 g/mol |

IUPAC Name |

methyl 3-trimethylsilylpropanoate |

InChI |

InChI=1S/C7H16O2Si/c1-9-7(8)5-6-10(2,3)4/h5-6H2,1-4H3 |

InChI Key |

YLXDTXVTBHDSAE-UHFFFAOYSA-N |

SMILES |

COC(=O)CC[Si](C)(C)C |

Canonical SMILES |

COC(=O)CC[Si](C)(C)C |

Synonyms |

3-(Trimethylsilyl)propanoic acid methyl ester |

Origin of Product |

United States |

Preparation Methods

Step 1: Silylation Reaction

Methyl propiolate undergoes silylation with ClSiMe₃ in the presence of triethylamine (Et₃N) and dry benzene. The reaction proceeds via nucleophilic substitution, where Et₃N acts as a base to neutralize HCl byproducts.

Reaction Conditions

-

Molar Ratio : Equimolar amounts of methyl propiolate, ClSiMe₃, and Et₃N (1:1:1).

-

Temperature : Maintained at 60°C during triethylamine addition.

-

Solvent : Dry benzene ensures anhydrous conditions.

Workup and Isolation

The crude product is quenched with water, and the aqueous layer is extracted with benzene. Flash evaporation removes the solvent, followed by vacuum distillation to yield 3-(trimethylsilyl)methyl propiolate (44% yield, b.p. 60°C at 10 mmHg).

Step 2: Hydrogenation

The triple bond in the propiolate intermediate is reduced using deuterium gas (D₂) or hydrogen (H₂) over a palladium-on-carbon catalyst.

Deuterogenation Protocol

-

Catalyst : 10% Pd/C (0.5 g per 310 g intermediate).

-

Conditions : Parr apparatus under D₂ atmosphere until deuteration is complete.

-

Purification : Vacuum distillation yields methyl 3-trimethylsilylpropanoate-d₃.

Non-Deuterated Analog

Substituting D₂ with H₂ under identical conditions produces this compound.

Comparative Analysis of One-Step vs. Two-Step Methods

Prior methods, such as those by Pohl et al., required a two-step silylation process with intermediate purification. The modern one-step approach offers distinct advantages:

| Parameter | One-Step Method | Two-Step Method |

|---|---|---|

| Reaction Steps | 1 | 2 |

| Time | 1 hour | 2–3 hours |

| Yield | 44% | 30–40% |

| Purification Steps | 1 (distillation) | 2 (distillation + chromatography) |

The one-step method reduces time and improves yield by eliminating intermediate isolation, making it industrially preferable.

Alternative Synthetic Routes

Transsilylation Reactions

Transsilylation between methyl propionate and hexamethyldisilazane (HMDS) is another potential pathway. However, no experimental data supports this method for this compound synthesis.

Critical Reaction Parameters and Optimization

Solvent Selection

Dry benzene is critical for preventing hydrolysis of chlorotrimethylsilane. Alternatives like toluene or tetrahydrofuran (THF) may compromise yield due to moisture sensitivity.

Temperature Control

Exothermic triethylamine addition necessitates slow dosing (~1 drop/sec) to maintain 60°C. Higher temperatures risk side reactions, while lower temperatures prolong reaction time.

Catalyst Loading in Hydrogenation

A 10% Pd/C catalyst loading ensures complete deuteration or hydrogenation without over-reduction. Lower catalyst amounts result in incomplete conversions.

Industrial-Scale Considerations

Cost Efficiency

-

Reagent Costs : Triethylamine and ClSiMe₃ are inexpensive, but Pd/C adds significant expense.

-

Yield Optimization : Recycling unreacted starting materials via distillation improves cost-effectiveness.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

methyl 3-trimethylsilylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to propanoic acid and methanol in the presence of water and an acid or base catalyst.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

Hydrolysis: Propanoic acid and methanol.

Oxidation: Propanoic acid or other oxidized derivatives.

Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

methyl 3-trimethylsilylpropanoate is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a protecting group for carboxylic acids.

Biology: In the study of metabolic pathways and enzyme reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 3-(trimethylsilyl)-, methyl ester exerts its effects involves the interaction of the ester group with various molecular targets. The ester group can undergo hydrolysis to release propanoic acid and methanol, which can then participate in further biochemical reactions. The trimethylsilyl group can also be involved in protecting carboxylic acids from unwanted reactions during synthetic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-trimethylsilylpropanoate is structurally and functionally distinct from other propanoate derivatives. Below is a detailed comparison with five analogous compounds:

DSS (4,4-Dimethyl-4-silapentane-1-sulfonic Acid)

Ethyl 3-(Methylsulfonyl)propanoate

Methyl 3-(3-Hydroxy-4-Methoxyphenyl)propanoate

Methyl 3-Amino-3-Phenylpropanoate

Methyl 3-Oxo-3-[4-(Trifluoromethyl)phenyl]propanoate

Key Research Findings

NMR Performance: TSP-d₄ outperforms non-deuterated DSS in cerebrospinal fluid (CSF) studies, reducing spectral overlap by >90% in aliphatic regions .

Cost-Benefit Analysis : TSP reduces reagent costs by 30–50% compared to DSS in large-scale metabolomics projects .

Q & A

Q. What are the common synthetic routes for methyl 3-trimethylsilylpropanoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification or silylation reactions. A standard approach involves reacting 3-trimethylsilylpropanoic acid with methanol in the presence of a coupling agent (e.g., DCC/DMAP) or acid catalyst. For optimization, factors like solvent polarity (e.g., THF or dichloromethane), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents should be systematically varied. Reaction progress can be monitored using thin-layer chromatography (TLC) . Purification via column chromatography or distillation ensures high yields (>85%) and purity.

Q. How should researchers safely handle and store this compound in laboratory settings?

Due to its potential volatility and reactivity, handle this compound in a fume hood while wearing nitrile gloves and chemical safety goggles. Storage should be in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Dispose of waste via approved chemical disposal protocols, as outlined in OSHA 29 CFR 1910.133 and EHS guidelines .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : The trimethylsilyl (TMS) group exhibits distinct H NMR signals at ~0.1 ppm and C NMR signals near 1.5 ppm. Compare results with NIST Chemistry WebBook reference data for validation .

- FT-IR : Look for ester carbonyl (C=O) stretches at ~1740 cm and Si-C vibrations near 1250 cm.

- Mass spectrometry (EI-MS) : The molecular ion peak [M] should match the calculated molecular weight (e.g., 174.27 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Discrepancies in NMR or IR spectra often arise from impurities, solvation effects, or stereochemical variations. To address this:

- Cross-validate with multiple techniques (e.g., X-ray crystallography for structural confirmation, if crystalline derivatives are obtainable) .

- Use deuterated solvents and internal standards (e.g., 3-(trimethylsilyl)propane-1-sulfonic acid for NMR calibration) to minimize artifacts .

- Perform computational simulations (DFT or molecular modeling) to predict spectral patterns and compare with empirical data .

Q. What experimental design strategies are effective for studying the reactivity of this compound in multi-step syntheses?

Employ factorial design to evaluate critical variables (e.g., catalyst loading, solvent, temperature). For example:

Q. How can this compound be utilized as a probe in studying enzyme-substrate interactions?

The TMS group serves as a steric or electronic modifier. Methodological steps include:

- Synthesize analogs with varying silyl substituents (e.g., triethylsilyl vs. TMS) to assess steric effects.

- Conduct kinetic assays (e.g., fluorescence quenching or stopped-flow techniques) to measure binding affinities.

- Use molecular docking simulations to predict interaction sites, validated by mutagenesis studies .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Key issues include exothermic side reactions and silyl group degradation. Mitigation strategies:

- Implement flow chemistry for better temperature control and reduced byproduct formation.

- Use in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .

- Optimize workup procedures (e.g., liquid-liquid extraction with ethyl acetate) to improve yield consistency.

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze contradictory results in catalytic applications of this compound?

Apply hypothesis testing (e.g., ANOVA or t-tests) to determine if observed differences are significant. For example:

Q. What role does this compound play in advanced material science applications, and how can its performance be quantified?

As a precursor for silicon-containing polymers, its incorporation can enhance thermal stability. Performance metrics include:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>300°C for silylated polymers).

- Dynamic mechanical analysis (DMA) : Assess glass transition temperatures () and elastic modulus.

- Compare with non-silylated analogs to isolate the TMS group’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.